

Technical Dossier: Physicochemical Properties of 4-(3-Thienyl)-2-pyrimidinamine

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Compound of Interest

Compound Name: 4-(3-Thienyl)-2-pyrimidinamine

Cat. No.: B1271484

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For distribution to: Drug Development and Chemical Research Professionals Subject: Core molecular characteristics of the research compound **4-(3-Thienyl)-2-pyrimidinamine**.

This document provides essential physicochemical data for **4-(3-Thienyl)-2-pyrimidinamine**, a compound of interest in biochemical and proteomics research. The information herein is compiled from verified chemical databases to ensure accuracy for research and development applications.

Molecular Identity and Weight

The fundamental molecular attributes of **4-(3-Thienyl)-2-pyrimidinamine** have been established through computational and database analysis. The compound's chemical formula and molecular weight are critical parameters for all quantitative experimental work.

The molecular formula for **4-(3-Thienyl)-2-pyrimidinamine** is $C_8H_7N_3S$.^{[1][2][3]} This composition confirms the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one sulfur atom. The calculated molecular weight is 177.23 g/mol.^{[1][2][3]}
^[4]

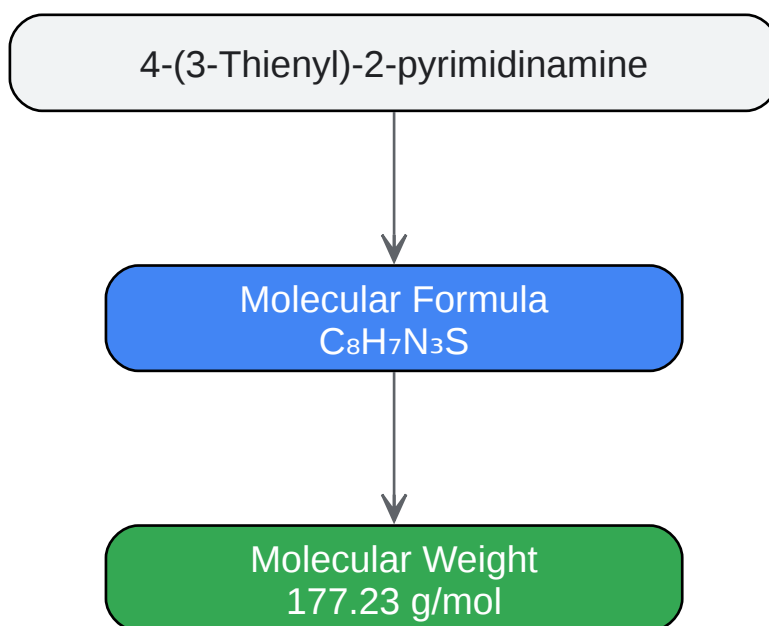
Data Summary Table

For ease of reference, the core molecular data is summarized in the table below. This standardized presentation is intended to streamline its integration into laboratory information management systems and research documentation.

Identifier	Value	Source
Chemical Name	4-(3-Thienyl)-2-pyrimidinamine	N/A
Alternate Name	4-(thiophen-3-yl)pyrimidin-2-amine	[1][2]
CAS Number	206564-03-6	[1][4]
Molecular Formula	C ₈ H ₇ N ₃ S	[1][2][3]
Molecular Weight	177.23 g/mol	[1][2][4]

Logical Relationship Visualization

To illustrate the direct relationship between the compound's nomenclature and its fundamental physicochemical properties, the following diagram is provided. This visualization maps the path from the chemical name to its corresponding molecular formula and weight, reinforcing the foundational data for this molecule.



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References

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- To cite this document: BenchChem. [Technical Dossier: Physicochemical Properties of 4-(3-Thienyl)-2-pyrimidinamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271484#4-3-thienyl-2-pyrimidinamine-molecular-weight-and-formula]

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